molecular formula C22H21ClFN3OS B13856096 Tifluadom hydrochloride (R)-

Tifluadom hydrochloride (R)-

Cat. No.: B13856096
M. Wt: 429.9 g/mol
InChI Key: JFZSUQQSHDYRGA-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tifluadom Hydrochloride is a benzodiazepine derivative with a unique activity profile. Unlike most benzodiazepines, it does not act on the GABA A receptor but is a selective agonist for the κ-opioid receptor. This compound exhibits potent analgesic and diuretic effects in animals and has sedative properties and stimulates appetite .

Preparation Methods

The synthesis of Tifluadom Hydrochloride involves several steps. The key synthetic route includes the formation of the benzodiazepine core, followed by the introduction of the thiophene-3-carboxamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

Tifluadom Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Tifluadom Hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving κ-opioid receptors.

    Biology: Researchers use it to study the effects of κ-opioid receptor agonists on biological systems.

    Medicine: Its analgesic and diuretic properties make it a valuable tool in preclinical studies for pain management and fluid balance.

    Industry: It is used in the development of new pharmaceuticals targeting κ-opioid receptors

Mechanism of Action

Tifluadom Hydrochloride exerts its effects by selectively binding to the κ-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesic and diuretic effects. The molecular targets involved include the κ-opioid receptor and associated G-proteins, which mediate the downstream effects .

Comparison with Similar Compounds

Tifluadom Hydrochloride is unique among benzodiazepines due to its selective action on the κ-opioid receptor. Similar compounds include:

Properties

Molecular Formula

C22H21ClFN3OS

Molecular Weight

429.9 g/mol

IUPAC Name

N-[[(2R)-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H/t16-;/m0./s1

InChI Key

JFZSUQQSHDYRGA-NTISSMGPSA-N

Isomeric SMILES

CN1[C@@H](CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl

Origin of Product

United States

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